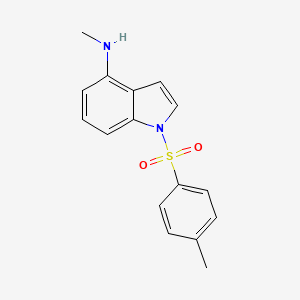

N-Methyl-1-tosyl-1H-indol-4-amine

Description

Structure

3D Structure

Properties

CAS No. |

100557-17-3 |

|---|---|

Molecular Formula |

C16H16N2O2S |

Molecular Weight |

300.4 g/mol |

IUPAC Name |

N-methyl-1-(4-methylphenyl)sulfonylindol-4-amine |

InChI |

InChI=1S/C16H16N2O2S/c1-12-6-8-13(9-7-12)21(19,20)18-11-10-14-15(17-2)4-3-5-16(14)18/h3-11,17H,1-2H3 |

InChI Key |

XIQRSJHVHHIOTO-UHFFFAOYSA-N |

SMILES |

CC1=CC=C(C=C1)S(=O)(=O)N2C=CC3=C(C=CC=C32)NC |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)N2C=CC3=C(C=CC=C32)NC |

Origin of Product |

United States |

Foundational & Exploratory

N-Methyl-1-tosyl-1H-indol-4-amine: A Comprehensive Technical Guide

CAS Number: 100557-17-3

Molecular Formula: C₁₆H₁₆N₂O₂S

Molecular Weight: 300.38 g/mol

This technical guide provides an in-depth overview of N-Methyl-1-tosyl-1H-indol-4-amine, a heterocyclic building block with potential applications in medicinal chemistry and drug discovery. Due to the limited availability of specific experimental data for this compound, this document leverages information on structurally related molecules and general synthetic methodologies to present a comprehensive resource for researchers, scientists, and drug development professionals.

Physicochemical Properties (Predicted)

| Property | Predicted Value | Notes |

| Melting Point | Not available | Expected to be a solid at room temperature. |

| Boiling Point | Not available | Likely to decompose at high temperatures. |

| Solubility | Not available | Predicted to be soluble in organic solvents like DMSO, DMF, and chlorinated solvents. Sparingly soluble in alcohols and likely insoluble in water. |

| pKa | Not available | The amine group's basicity is reduced by the electron-withdrawing tosyl group on the indole nitrogen. |

| LogP | Not available | The molecule possesses both hydrophobic (tosyl group, indole ring) and a polar (amine) character. |

Synthesis and Experimental Protocols

A specific, validated synthetic protocol for this compound is not published in peer-reviewed literature. However, a plausible multi-step synthesis can be proposed based on established organic chemistry reactions for the formation of N-tosyl indoles and the N-methylation of amines.

Proposed Synthetic Pathway

The synthesis of this compound can be envisioned to proceed via a two-step sequence starting from 1H-indol-4-amine. The first step involves the tosylation of the indole nitrogen, followed by the selective methylation of the 4-amino group.

Caption: Proposed synthetic pathway for this compound.

Detailed Experimental Protocols (Hypothetical)

Step 1: Synthesis of 1-Tosyl-1H-indol-4-amine

-

Materials: 1H-indol-4-amine, p-toluenesulfonyl chloride (TsCl), pyridine, dichloromethane (DCM).

-

Procedure:

-

To a solution of 1H-indol-4-amine (1.0 eq) in anhydrous DCM at 0 °C under an inert atmosphere, add pyridine (1.2 eq).

-

Slowly add a solution of p-toluenesulfonyl chloride (1.1 eq) in DCM to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with water and separate the organic layer.

-

Wash the organic layer with 1M HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford 1-Tosyl-1H-indol-4-amine.

-

Step 2: Synthesis of this compound

-

Materials: 1-Tosyl-1H-indol-4-amine, methyl iodide (CH₃I), potassium carbonate (K₂CO₃), acetone.

-

Procedure:

-

To a solution of 1-Tosyl-1H-indol-4-amine (1.0 eq) in acetone, add potassium carbonate (2.0 eq).

-

Add methyl iodide (1.2 eq) to the suspension.

-

Reflux the reaction mixture for 4-6 hours, monitoring by TLC.

-

After completion, filter off the inorganic salts and concentrate the filtrate under reduced pressure.

-

Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

-

Purify the crude product by column chromatography or recrystallization to yield this compound.

-

Potential Biological Activity and Signaling Pathways (Hypothetical)

While no specific biological activity has been reported for this compound, the indole scaffold is a privileged structure in medicinal chemistry, present in numerous biologically active compounds. Derivatives of indole are known to exhibit a wide range of pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer activities.

The tosyl group is often used as a protecting group for the indole nitrogen, but it can also influence the biological activity of the molecule. The presence of the N-methyl-4-amino group could confer interactions with various biological targets.

Based on the activities of structurally related indole derivatives, potential (and purely hypothetical) areas of investigation for this compound could include:

-

Kinase Inhibition: Many indole derivatives are known to be inhibitors of various protein kinases involved in cell signaling pathways related to cancer and inflammation.

-

Receptor Antagonism/Agonism: The indole nucleus can mimic the structure of endogenous ligands for various receptors, such as serotonin (5-HT) receptors.

-

Enzyme Inhibition: The compound could potentially inhibit enzymes involved in various disease processes.

Hypothetical Signaling Pathway Involvement

Given the prevalence of indole derivatives as kinase inhibitors, a hypothetical workflow for screening this compound against a panel of kinases is presented below.

Caption: Hypothetical workflow for kinase inhibitor screening.

Analytical Data (Predicted)

No published analytical data for this compound is available. The following table provides predicted spectroscopic characteristics based on the structure.

| Technique | Predicted Features |

| ¹H NMR | Aromatic protons on the indole and tosyl groups (approx. 7.0-8.0 ppm). A singlet for the N-methyl group (approx. 2.8-3.2 ppm). A singlet for the tosyl methyl group (approx. 2.4 ppm). A broad singlet for the NH proton of the amine (concentration dependent). |

| ¹³C NMR | Resonances for the aromatic carbons of the indole and tosyl groups (approx. 110-145 ppm). A resonance for the N-methyl carbon (approx. 30-35 ppm). A resonance for the tosyl methyl carbon (approx. 21 ppm). |

| IR (Infrared) | N-H stretching vibration for the secondary amine (approx. 3300-3500 cm⁻¹). C-H stretching vibrations for aromatic and methyl groups (approx. 2850-3100 cm⁻¹). S=O stretching vibrations for the sulfonyl group (approx. 1350 and 1160 cm⁻¹). |

| Mass Spec (MS) | Expected molecular ion peak [M+H]⁺ at m/z 301.10. |

Conclusion and Future Directions

This compound is a readily accessible chemical entity based on established synthetic methodologies. While specific biological data is currently lacking, its structural features, particularly the privileged indole scaffold, suggest potential for biological activity. This technical guide provides a foundational resource for researchers interested in exploring the synthesis and potential applications of this and related compounds. Future research should focus on the definitive synthesis and characterization of this compound, followed by systematic screening in various biological assays to elucidate its pharmacological profile. Such studies could uncover novel biological activities and pave the way for its use as a lead compound in drug discovery programs.

In-Depth Technical Guide: N-Methyl-1-tosyl-1H-indol-4-amine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of N-Methyl-1-tosyl-1H-indol-4-amine, a synthetic derivative of the indole scaffold. Indole and its derivatives are of significant interest in medicinal chemistry due to their presence in a wide array of biologically active natural products and synthetic drugs. The introduction of a tosyl group can modulate the electronic properties and metabolic stability of the parent molecule, potentially enhancing its therapeutic profile.

Core Compound Properties

The fundamental physicochemical properties of this compound are summarized below.

| Property | Value | Source |

| Molecular Weight | 300.38 g/mol | [1] |

| Molecular Formula | C₁₆H₁₆N₂O₂S | [1] |

| CAS Number | 100557-17-3 | [1] |

| Canonical SMILES | CNCC1=CC=CC2=C1C=CN2S(=O)(=O)C3=CC=C(C=C3)C |

Synthesis and Experimental Protocols

Representative Experimental Protocol: Synthesis of a Tosyl-Indole Derivative

The following is a generalized procedure for the synthesis of a tosyl-protected indole, which can be adapted for the target compound.

Step 1: N-Tosylation of 4-Nitroindole

-

To a solution of 4-nitroindole in a suitable aprotic solvent (e.g., dimethylformamide or tetrahydrofuran), add a strong base such as sodium hydride (NaH) portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).

-

Stir the resulting mixture at 0 °C for 30-60 minutes to ensure complete deprotonation of the indole nitrogen.

-

Add a solution of p-toluenesulfonyl chloride (TsCl) in the same solvent dropwise to the reaction mixture at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by the slow addition of water or a saturated aqueous solution of ammonium chloride.

-

Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield 1-tosyl-4-nitroindole.

Step 2: Reduction of the Nitro Group

-

Dissolve the 1-tosyl-4-nitroindole in a suitable solvent such as ethanol, methanol, or ethyl acetate.

-

Add a reducing agent, for example, tin(II) chloride dihydrate (SnCl₂·2H₂O) or catalytic hydrogenation (e.g., H₂ gas with a palladium on carbon catalyst).

-

If using SnCl₂, heat the reaction mixture to reflux for several hours until the starting material is consumed (monitored by TLC).

-

After cooling, neutralize the reaction mixture with a base (e.g., saturated sodium bicarbonate solution) and extract the product with an organic solvent.

-

Dry the combined organic extracts and concentrate under reduced pressure to obtain 1-tosyl-1H-indol-4-amine.

Step 3: N-Methylation of the Amine

-

The final N-methylation step to yield this compound can be achieved through various methods, such as reductive amination with formaldehyde and a reducing agent like sodium triacetoxyborohydride, or by direct alkylation with a methylating agent like methyl iodide in the presence of a non-nucleophilic base.

Potential Biological Activity and Signaling Pathways

Specific biological activity and target-associated signaling pathways for this compound have not been extensively reported. However, the indole nucleus is a privileged scaffold in drug discovery, and its derivatives have been implicated in a multitude of biological processes.

Many indole-based compounds are known to interact with various protein kinases, G-protein coupled receptors, and nuclear receptors. The tosyl group, being a good leaving group and a bioisostere for other functional groups, can influence the binding affinity and selectivity of the compound for its biological target.

Hypothetical Signaling Pathway: Kinase Inhibition

Given that many indole derivatives are kinase inhibitors, a plausible, though unconfirmed, mechanism of action for this compound could involve the inhibition of a protein kinase signaling pathway. The diagram below illustrates a generic kinase signaling cascade that is often targeted in drug discovery.

Figure 1: A hypothetical kinase signaling pathway potentially targeted by this compound.

Experimental Workflow for Target Identification

To elucidate the biological activity of this compound, a systematic experimental workflow is required. The following diagram outlines a typical approach for target identification and validation.

Figure 2: A generalized experimental workflow for the identification and validation of the biological target of a novel compound.

Conclusion

This compound represents an interesting scaffold for further investigation in the field of drug discovery. While specific biological data for this compound is limited, its structural features suggest potential for interaction with various biological targets. The experimental protocols and workflows outlined in this guide provide a framework for the synthesis, characterization, and biological evaluation of this and other novel indole derivatives. Further research is warranted to fully elucidate the therapeutic potential of this class of molecules.

References

An In-depth Technical Guide on the Physicochemical Properties of N-Methyl-1-tosyl-1H-indol-4-amine

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Specific experimental data for N-Methyl-1-tosyl-1H-indol-4-amine is limited in publicly available literature. The following guide provides a comprehensive overview of its predicted physicochemical properties based on the analysis of its core structural components: N-Methyl-1H-indol-4-amine and 1-Tosyl-1H-indol-4-amine. This information is intended to serve as a foundational resource for research and development activities.

Core Physicochemical Properties

The introduction of a tosyl group to the indole nitrogen and a methyl group to the 4-amino position significantly influences the molecule's overall physicochemical profile. The tosyl group, being a strong electron-withdrawing group, decreases the electron density of the indole ring system and increases the compound's lipophilicity and molecular weight. The methyl group on the amine slightly increases lipophilicity and basicity compared to the primary amine.

Below is a comparative summary of the available and predicted physicochemical data for this compound and its parent structures.

| Property | N-Methyl-1H-indol-4-amine | 1-Tosyl-1H-indol-4-amine | This compound (Predicted/Calculated) |

| Molecular Formula | C₉H₁₀N₂ | C₁₅H₁₄N₂O₂S | C₁₆H₁₆N₂O₂S |

| Molecular Weight | 146.19 g/mol | 300.36 g/mol | 300.38 g/mol |

| Appearance | Solid | No Data Available | Likely a solid |

| Boiling Point | 328.0±15.0 °C (Predicted)[1] | No Data Available | Expected to be higher than 328°C |

| pKa | 5.04±0.10 (Predicted)[1] | No Data Available | Expected to be lower than 5.04 due to the tosyl group |

| LogP (Calculated) | No Data Available | No Data Available | Expected to be higher than related non-tosylated indoles |

| Solubility | No Data Available | No Data Available | Likely soluble in organic solvents like DMSO, DMF, and chlorinated solvents. Poorly soluble in water. |

Experimental Protocols

While a specific protocol for the synthesis of this compound is not detailed in the reviewed literature, a general and robust methodology can be proposed based on established syntheses of related N-tosyl indole derivatives.[2][3][4]

A. General Synthesis of N-Tosyl Indole Derivatives

This protocol outlines a two-step process involving the N-tosylation of an indole followed by functional group manipulation.

Step 1: N-Tosylation of 4-Nitroindole

-

Reaction Setup: To a solution of 4-nitroindole (1 equivalent) in a suitable aprotic solvent such as dimethylformamide (DMF) or tetrahydrofuran (THF), add a base like sodium hydride (NaH, 1.2 equivalents) portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).

-

Addition of Tosyl Chloride: After stirring for 30 minutes, add a solution of p-toluenesulfonyl chloride (TsCl, 1.1 equivalents) in the same solvent dropwise.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: Upon completion, quench the reaction by the slow addition of water. Extract the product with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel.

Step 2: Reduction of the Nitro Group and Reductive Amination

-

Nitro Group Reduction: Dissolve the N-tosyl-4-nitroindole from the previous step in a solvent like ethanol or methanol. Add a reducing agent such as tin(II) chloride dihydrate (SnCl₂·2H₂O) or perform catalytic hydrogenation using palladium on carbon (Pd/C) under a hydrogen atmosphere.

-

Formation of the Amine: Stir the reaction at room temperature or with gentle heating until the reduction is complete (monitored by TLC).

-

Reductive Amination: To the resulting 1-tosyl-1H-indol-4-amine, add an aqueous solution of formaldehyde (1.2 equivalents) and a reducing agent like sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃).

-

Reaction Monitoring and Work-up: Stir the reaction at room temperature for 4-12 hours. Adjust the pH to be basic and extract the product with an organic solvent. Wash the organic layer with brine, dry, and concentrate.

-

Final Purification: Purify the final product, this compound, by column chromatography or recrystallization.

B. Characterization

The synthesized compound should be characterized using standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and the presence of the methyl and tosyl groups.

-

Mass Spectrometry (MS): To determine the molecular weight and confirm the molecular formula.

-

Infrared (IR) Spectroscopy: To identify characteristic functional groups, such as the sulfonyl group of the tosyl moiety.

-

Melting Point Analysis: To determine the purity of the solid compound.

-

High-Performance Liquid Chromatography (HPLC): To assess the purity of the final product.

Visualized Workflow

The following diagram illustrates a general workflow for the synthesis and characterization of a substituted N-tosyl indole derivative.

Caption: General synthetic and characterization workflow for this compound.

Signaling Pathways

Currently, there is no specific information available in the scientific literature detailing the signaling pathways associated with this compound. Indole derivatives are known to interact with a wide range of biological targets, and the introduction of a tosyl group can significantly alter these interactions.[5] Further research, including biological screening and molecular docking studies, would be necessary to elucidate the specific cellular pathways and molecular targets of this compound. The tosyl group may influence the compound's ability to act as an inhibitor for enzymes such as tyrosinase, as has been observed with other N-tosyl-indole derivatives.[6]

References

- 1. 1-METHYL-1H-INDOL-4-AMINE CAS#: 85696-95-3 [amp.chemicalbook.com]

- 2. Synthesis of Indole Analogues of the Natural Schweinfurthins - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis of indole derivatives as prevalent moieties present in selected alkaloids - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. mdpi.com [mdpi.com]

- 6. Design, synthesis, QSAR modelling and molecular dynamic simulations of N-tosyl-indole hybrid thiosemicarbazones as competitive tyrosinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

Biological Activity of N-Methyl-1-tosyl-1H-indol-4-amine Analogs: A Survey of Available Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with a wide array of biological activities. The substitution pattern on the indole ring system allows for the fine-tuning of pharmacological properties, leading to the development of potent and selective therapeutic agents. This technical guide focuses on the biological activity of a specific class of indole derivatives: N-Methyl-1-tosyl-1H-indol-4-amine and its analogs. The presence of a tosyl group at the 1-position and a methylamino group at the 4-position suggests potential for these compounds to interact with various biological targets. However, a comprehensive review of the scientific literature reveals that the biological activity of this specific scaffold remains largely unexplored.

Structurally Related Indole Analogs and Their Biological Activities

Research into various substituted indole derivatives has revealed a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, anticancer, and neuroprotective effects. The nature and position of substituents on the indole ring play a crucial role in determining the specific activity and potency.

Antimicrobial Activity

Numerous indole derivatives have been investigated for their potential as antimicrobial agents. For instance, certain N-substituted indole derivatives have demonstrated significant anti-inflammatory, analgesic, and anticonvulsant activities.[1][2] Moreover, some of these compounds have shown potential antimicrobial activity against Escherichia coli and Pseudomonas aeruginosa.[1][2]

Anticancer Activity

The indole nucleus is a common feature in many anticancer agents. For example, derivatives of 4-aminophenyl substituted indole have been synthesized and evaluated for their biological activity through molecular docking studies, suggesting their potential as anticancer agents.[3]

Enzyme Inhibition

N-tosyl-indole derivatives have been explored as enzyme inhibitors. A recent study focused on N-tosyl-indole hybrid thiosemicarbazones as competitive tyrosinase inhibitors, which are relevant in the context of melanogenesis and skin hyperpigmentation disorders.[4] This suggests that the N-tosyl moiety can be a key pharmacophore for interacting with enzymatic targets.

Neurological and Other Activities

Indole derivatives are well-known for their diverse effects on the central nervous system. A series of N-(4-pyridinyl)-1H-indol-1-amines were synthesized and evaluated for their potential in treating Alzheimer's disease.[5]

Synthesis of this compound Analogs

The synthesis of the core structure, (1-Tosyl-1H-indol-4-yl)methanamine, can be achieved from 1-Tosyl-1H-indole-4-carbonitrile. This provides a potential synthetic route for generating a library of N-substituted analogs for biological screening.

Experimental Protocols

While specific experimental protocols for the biological evaluation of this compound are not available, general methodologies used for assessing the biological activities of related indole derivatives can be adapted.

General Workflow for Biological Screening:

Caption: General workflow for the synthesis and biological evaluation of novel chemical entities.

Signaling Pathways

Given the lack of specific biological data for this compound analogs, it is not possible to delineate a specific signaling pathway they might modulate. However, based on the activities of other indole derivatives, potential interactions with pathways involved in inflammation (e.g., NF-κB signaling), cancer (e.g., receptor tyrosine kinase pathways), or neurological functions could be hypothesized.

Hypothetical Target Interaction:

Caption: Hypothetical interaction of an analog with a biological target and subsequent signaling.

Conclusion and Future Directions

The biological activity of this compound and its analogs represents a significant gap in the current scientific literature. While the broader class of indole derivatives exhibits a vast range of pharmacological properties, the specific contribution of the N-methyl, 1-tosyl, and 4-amino substitution pattern remains to be elucidated.

Future research in this area should focus on the synthesis of a focused library of these analogs and their systematic evaluation in a panel of biological assays. This would include screening for antimicrobial, anticancer, anti-inflammatory, and enzyme inhibitory activities. Such studies are essential to uncover the therapeutic potential of this chemical scaffold and to establish clear structure-activity relationships that can guide the design of more potent and selective drug candidates. The lack of existing data presents a unique opportunity for novel discoveries in the field of medicinal chemistry.

References

- 1. mdpi.com [mdpi.com]

- 2. Synthesis and evaluation of 2-substituted 1-methyl-1-(4-tolylsulfonyl)hydrazines as antineoplastic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis and Pharmacological Evaluation of Novel Schiff Base Analogues of 3-(4-amino) Phenylimino) 5-fluoroindolin-2-one - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis, characterization, and in vitro anti-cholinesterase screening of novel indole amines - PMC [pmc.ncbi.nlm.nih.gov]

The Ascendancy of Tosylated Indole Derivatives: A Technical Guide to Their Discovery, Synthesis, and Therapeutic Significance

For Researchers, Scientists, and Drug Development Professionals

Abstract

The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs. The introduction of a tosyl (p-toluenesulfonyl) group to the indole ring has emerged as a pivotal strategy in drug discovery, significantly modulating the parent molecule's physicochemical properties and biological activity. This technical guide provides an in-depth exploration of the discovery, synthesis, and multifaceted significance of tosylated indole derivatives. We delve into their diverse therapeutic applications, including their roles as anticancer, antimicrobial, and antioxidant agents. Detailed experimental protocols for their synthesis and biological evaluation are presented, alongside a comprehensive analysis of their mechanisms of action, with a focus on key signaling pathways. Quantitative data on their biological activities are systematically tabulated for comparative analysis, and critical experimental workflows and signaling cascades are visualized through detailed diagrams to facilitate a deeper understanding of this promising class of compounds.

Introduction: The Strategic Value of the Tosyl Group in Indole Chemistry

The indole ring system is a cornerstone of medicinal chemistry, present in a vast array of pharmacologically active compounds.[1] The functionalization of the indole core is a key strategy for the development of novel therapeutic agents. The introduction of a tosyl group, a well-established protecting group in organic synthesis, has proven to be much more than a synthetic convenience in the context of indole chemistry. Tosylation of the indole nitrogen (N-tosylation) or substitution at other positions of the indole ring can profoundly influence the molecule's electronic properties, lipophilicity, and steric profile.[2][3] This, in turn, can lead to enhanced biological activity, improved metabolic stability, and novel mechanisms of action.

Initially employed to protect the indole nitrogen during synthesis, the tosyl group has been increasingly recognized for its intrinsic contribution to the pharmacological profile of indole derivatives.[2][3] N-tosylated indoles have demonstrated a broad spectrum of biological activities, including anticancer, antimicrobial, and antioxidant effects.[4] Furthermore, the tosyl group can act as a versatile functional handle, enabling further structural modifications and the synthesis of complex indole-based scaffolds.[2] This guide will illuminate the journey of tosylated indole derivatives from synthetic intermediates to promising therapeutic candidates.

Synthesis of Tosylated Indole Derivatives

The synthesis of tosylated indole derivatives can be broadly categorized into two main approaches: N-tosylation of a pre-existing indole core and the construction of the tosylated indole ring system from acyclic precursors.

N-Tosylation of Indoles

The direct tosylation of the indole nitrogen is a common and generally high-yielding reaction.

Experimental Protocol: General Procedure for N-Tosylation of Indole [5]

-

Materials:

-

Indole (1.0 eq)

-

Tosyl chloride (TsCl) (1.2 eq)

-

Base (e.g., Sodium hydride (NaH), Potassium carbonate (K₂CO₃), or Triethylamine (Et₃N)) (1.5 - 2.0 eq)

-

Anhydrous solvent (e.g., Dimethylformamide (DMF), Tetrahydrofuran (THF), or Acetonitrile (CH₃CN))

-

-

Procedure:

-

To a solution of the indole in the chosen anhydrous solvent, add the base portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).

-

Stir the mixture at room temperature for 30-60 minutes.

-

Add a solution of tosyl chloride in the same solvent dropwise to the reaction mixture at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 2-12 hours, monitoring the progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by the slow addition of water or a saturated aqueous solution of ammonium chloride.

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired N-tosylindole.

-

Synthesis of C-Tosylated Indoles

The introduction of a tosyl group at a carbon atom of the indole ring, particularly at the C3 position, often involves multi-step synthetic sequences. A notable example is the one-pot modified Madelung synthesis of 3-tosyl-1,2-disubstituted indoles.[2]

Experimental Protocol: One-Pot Synthesis of 1,2-Disubstituted-3-tosyl Indoles [2][6]

This procedure involves the reaction of an N-(2-(bromomethyl)aryl)-N-arylbenzamide with sodium p-toluenesulfinate, followed by base-mediated cyclization.

-

Materials:

-

N-(2-(bromomethyl)aryl)-N-arylbenzamide (1.0 eq)

-

Sodium p-toluenesulfinate (p-TolSO₂Na) (4.0 eq)

-

1,5-Diazabicyclo[4.3.0]non-5-ene (DBN) (3.0 eq)

-

Anhydrous Dimethyl sulfoxide (DMSO)

-

-

Procedure:

-

In a screw-cap vial equipped with a magnetic stir bar, charge the N-(2-(bromomethyl)aryl)-N-arylbenzamide (0.5 mmol), sodium p-toluenesulfinate (2.0 mmol), and DMSO (1 mL).[2]

-

Heat the reaction mixture in a preheated oil bath at 100 °C for 12 hours.[2]

-

Cool the reaction mixture to room temperature and add DBN (1.5 mmol).[2]

-

Stir the reaction mixture at 100 °C for an additional 12 hours.[2]

-

After cooling, pour the reaction mixture into water and extract with dichloromethane (3 x 20 mL).[2]

-

Wash the combined organic layers with water, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.[2]

-

Purify the residue by column chromatography to yield the 1,2-disubstituted-3-tosyl indole.[2]

-

A proposed workflow for this one-pot synthesis is depicted below.

Caption: Workflow for the one-pot synthesis of 3-tosylindoles.

Spectroscopic Characterization

The structural elucidation of tosylated indole derivatives relies on a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

¹H NMR: The presence of the tosyl group is readily identified by the characteristic signals of the p-substituted benzene ring, typically a pair of doublets in the aromatic region (δ 7.2-7.9 ppm), and a singlet for the methyl group protons around δ 2.4 ppm. The chemical shifts of the indole protons are also influenced by the electron-withdrawing nature of the tosyl group.

¹³C NMR: The tosyl group introduces characteristic signals for the aromatic carbons and the methyl carbon (around δ 21 ppm). The carbons of the indole ring also experience a downfield shift upon tosylation.

IR Spectroscopy: A key feature in the IR spectrum of N-tosylated indoles is the presence of strong absorption bands corresponding to the symmetric and asymmetric stretching vibrations of the sulfonyl group (SO₂) at approximately 1370-1350 cm⁻¹ and 1180-1160 cm⁻¹, respectively. The N-H stretching vibration (around 3400 cm⁻¹) present in the parent indole is absent in N-tosylated derivatives.[7][8]

Mass Spectrometry: The molecular ion peak in the mass spectrum will correspond to the calculated molecular weight of the tosylated indole derivative. Fragmentation patterns often show the loss of the tosyl group or the tolyl group.

Table 1: Representative Spectroscopic Data for N-Tosylindole [9][10][11]

| Nucleus | Chemical Shift (δ, ppm) |

| ¹H NMR (CDCl₃) | |

| H-2 | ~7.6 |

| H-3 | ~6.6 |

| Indole Ar-H | 7.2-7.9 |

| Tosyl Ar-H | 7.2-7.8 (two doublets) |

| Tosyl -CH₃ | ~2.4 (singlet) |

| ¹³C NMR (CDCl₃) | |

| C-2 | ~125 |

| C-3 | ~108 |

| Indole Ar-C | 114-136 |

| Tosyl Ar-C | 127-145 |

| Tosyl -CH₃ | ~21.5 |

Therapeutic Significance and Biological Activities

Tosylated indole derivatives have garnered significant attention for their diverse and potent biological activities.

Anticancer Activity

A primary focus of research on tosylated indole derivatives has been their potential as anticancer agents. They have been shown to inhibit the proliferation of various cancer cell lines through multiple mechanisms.

-

Tubulin Polymerization Inhibition: Several tosylated indole derivatives act as inhibitors of tubulin polymerization, a critical process for cell division.[2][12] By binding to the colchicine site on β-tubulin, these compounds disrupt microtubule dynamics, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[2][12]

-

Kinase Inhibition: The PI3K/Akt/mTOR signaling pathway is a crucial regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers.[13][14] Indole derivatives, including tosylated analogues, have been shown to inhibit key kinases in this pathway, such as Akt and mTOR, thereby suppressing tumor growth.[13][14]

-

Inhibition of NF-κB Signaling: The transcription factor NF-κB plays a pivotal role in inflammation, immunity, and cancer by promoting cell survival and proliferation.[1][5] Some indole derivatives have been found to inhibit the activation of NF-κB, leading to the downregulation of anti-apoptotic genes and sensitization of cancer cells to apoptosis.[1][5]

Table 2: Anticancer Activity of Selected Tosylated and Related Indole Derivatives

| Compound | Cancer Cell Line | IC₅₀ (µM) | Reference |

| 5f (An arylsulfonylhydrazide derivative) | MCF-7 | 13.2 | [13] |

| MDA-MB-468 | 8.2 | [13] | |

| Indole-based TMP analogue (5m) | Various | 0.11 - 1.4 | [2] |

| Indole-based TMP analogue (6v) | T47D | 0.04 | [2] |

| Arylthioindole (ATI 3) | MCF-7 | 0.052 | [12] |

| Arylthioindole (ATI 4) | MCF-7 | 0.013 | [12] |

Antimicrobial Activity

The emergence of multidrug-resistant pathogens poses a significant global health threat, necessitating the development of novel antimicrobial agents. Tosylated indole derivatives have shown promising activity against a range of bacteria and fungi. While specific data for tosylated indoles is emerging, the broader class of functionalized indoles demonstrates significant potential.

Antioxidant Activity

Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to detoxify these reactive intermediates, is implicated in the pathogenesis of numerous diseases. Some tosylated indole derivatives have been investigated for their antioxidant properties, with studies suggesting they can act as radical scavengers and inhibitors of enzymes involved in oxidative processes, such as tyrosinase.[4][8]

Mechanisms of Action: A Deeper Dive into Signaling Pathways

The anticancer effects of many indole derivatives, including tosylated analogues, are often attributed to their ability to modulate critical intracellular signaling pathways.

Inhibition of the PI3K/Akt/mTOR Pathway

The PI3K/Akt/mTOR pathway is a central signaling cascade that regulates cell growth, proliferation, and survival. Its aberrant activation is a frequent event in cancer.

Caption: Inhibition of the PI3K/Akt/mTOR pathway by tosylated indole derivatives.

Tosylated indole derivatives can interfere with this pathway at multiple levels, most notably by inhibiting the phosphorylation and activation of Akt and its downstream effector, mTOR.[13][14] This inhibition leads to a cascade of events that ultimately suppress cell growth and induce apoptosis.

Modulation of the NF-κB Signaling Pathway

The NF-κB pathway is another critical regulator of cell survival and inflammation that is often constitutively active in cancer cells.

Caption: Modulation of the NF-κB signaling pathway by tosylated indole derivatives.

Indole derivatives can suppress NF-κB activation by inhibiting the IκB kinase (IKK) complex, which is responsible for phosphorylating and triggering the degradation of the NF-κB inhibitor, IκBα.[1][5] By preventing IκBα degradation, these compounds sequester NF-κB in the cytoplasm, thereby blocking the transcription of its target genes involved in cell survival and proliferation.

Key Experimental Methodologies for Biological Evaluation

A variety of in vitro assays are employed to characterize the biological activities of tosylated indole derivatives.

Anticancer Activity Assays

Experimental Protocol: MTT Cell Viability Assay [15][16]

This colorimetric assay is widely used to assess the cytotoxic effects of compounds on cancer cells.

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Treat the cells with various concentrations of the tosylated indole derivative (typically in a serial dilution) and incubate for 48-72 hours. Include a vehicle control (e.g., DMSO).

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37 °C.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Experimental Protocol: Caspase-3/7 Activity Assay [13][17]

This assay measures the activity of executioner caspases 3 and 7, which are key mediators of apoptosis.

-

Cell Treatment: Treat cancer cells with the tosylated indole derivative for a specified time to induce apoptosis.

-

Cell Lysis: Lyse the cells to release the cellular contents, including caspases.

-

Substrate Addition: Add a fluorogenic substrate for caspase-3/7 (e.g., Ac-DEVD-AMC) to the cell lysate.

-

Fluorescence Measurement: Incubate the reaction and measure the fluorescence generated from the cleavage of the substrate by active caspases using a fluorometer.

-

Data Analysis: Quantify the increase in fluorescence as an indicator of caspase-3/7 activation and apoptosis induction.

Tubulin Polymerization Assay[12][14]

This assay directly measures the effect of a compound on the assembly of microtubules from purified tubulin.

-

Reaction Mixture: Prepare a reaction mixture containing purified tubulin, GTP, and a fluorescence reporter in a polymerization buffer.

-

Compound Addition: Add the tosylated indole derivative at various concentrations to the reaction mixture.

-

Polymerization Induction: Initiate polymerization by incubating the mixture at 37 °C.

-

Fluorescence Monitoring: Monitor the increase in fluorescence over time, which is proportional to the extent of tubulin polymerization.

-

Data Analysis: Determine the IC₅₀ value for the inhibition of tubulin polymerization.

Western Blot Analysis[17]

Western blotting is used to detect and quantify the expression levels of specific proteins in signaling pathways.

-

Protein Extraction: Treat cells with the tosylated indole derivative, then lyse the cells and extract the total protein.

-

Protein Quantification: Determine the protein concentration of the lysates.

-

SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Transfer the separated proteins to a membrane (e.g., PVDF or nitrocellulose).

-

Immunoblotting: Probe the membrane with primary antibodies specific for the target proteins (e.g., total Akt, phospho-Akt, total NF-κB p65) and then with a secondary antibody conjugated to an enzyme (e.g., HRP).

-

Detection: Detect the protein bands using a chemiluminescent substrate and image the blot.

-

Analysis: Quantify the band intensities to determine the relative changes in protein expression or phosphorylation levels.

Conclusion and Future Perspectives

Tosylated indole derivatives represent a versatile and highly promising class of compounds in the landscape of modern drug discovery. The strategic incorporation of the tosyl group has been shown to unlock a wide spectrum of potent biological activities, particularly in the realm of oncology. The ability of these compounds to target multiple, interconnected signaling pathways, such as the PI3K/Akt/mTOR and NF-κB cascades, as well as fundamental cellular processes like microtubule dynamics, underscores their potential for the development of effective and multi-targeted therapeutic agents.

The synthetic accessibility of tosylated indoles, coupled with the potential for further structural diversification, provides a fertile ground for the generation of extensive compound libraries for high-throughput screening. Future research should focus on elucidating the structure-activity relationships of these derivatives in greater detail to guide the rational design of next-generation compounds with improved potency, selectivity, and pharmacokinetic profiles. In vivo studies are crucial to validate the promising in vitro findings and to assess the therapeutic efficacy and safety of these compounds in preclinical models of disease. The continued exploration of tosylated indole derivatives holds immense promise for the discovery of novel and effective treatments for a range of human diseases, with a particularly bright outlook for the development of new anticancer therapies.

References

- 1. Targeted Regulation of PI3K/Akt/mTOR/NF-κB Signaling by Indole Compounds and their Derivatives: Mechanistic Details and Biological Implications for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Indole-Based Tubulin Inhibitors: Binding Modes and SARs Investigations - PMC [pmc.ncbi.nlm.nih.gov]

- 3. rsc.org [rsc.org]

- 4. Targeted regulation of PI3K/Akt/mTOR/NF-κB signaling by indole compounds and their derivatives: mechanistic details and biological implications for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthesis and Cytotoxicity Evaluation of Novel Indole Derivatives as Potential Anti-Cancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. cris.unibo.it [cris.unibo.it]

- 9. Indole molecules as inhibitors of tubulin polymerization: potential new anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. New Indole Tubulin Assembly Inhibitors Cause Stable Arrest of Mitotic Progression, Enhanced Stimulation of Natural Killer Cell Cytotoxic Activity, and Repression of Hedgehog-Dependent Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Synthesis and Anticancer Evaluation of Novel Indole Based Arylsulfonylhydrazides against Human Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. Determination of IC50 values of anticancer drugs on cells by D2O – single cell Raman spectroscopy - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 16. researchgate.net [researchgate.net]

- 17. 1H and 13C NMR spectra of N-substituted morpholines - PubMed [pubmed.ncbi.nlm.nih.gov]

The Tosyl Group in Indole Chemistry: A Technical Guide to Stability and Reactivity

For Researchers, Scientists, and Drug Development Professionals

The indole nucleus is a cornerstone of numerous natural products and pharmaceuticals. However, its inherent reactivity and potential instability under various reaction conditions necessitate the use of protecting groups. Among these, the tosyl (p-toluenesulfonyl) group has emerged as a versatile and powerful tool in indole chemistry. This in-depth technical guide explores the multifaceted role of the tosyl group, detailing its impact on the stability, reactivity, and functionalization of the indole ring.

The Tosyl Group as a Protective Moiety for the Indole Nitrogen

The nitrogen atom of the indole ring is susceptible to protonation, alkylation, and oxidation, which can lead to undesired side reactions and decomposition, particularly under acidic conditions[1]. The introduction of an electron-withdrawing tosyl group onto the indole nitrogen significantly mitigates these issues. This protection strategy is a crucial aspect of indole chemistry, enabling a broader range of synthetic transformations[1].

The synthesis of N-tosylindoles is typically achieved by reacting the parent indole with p-toluenesulfonyl chloride (TsCl) in the presence of a base.

Experimental Protocol: General Procedure for the N-Tosylation of Indoles

A representative procedure for the synthesis of N-tosyl derivatives involves the following steps[1]:

-

To a solution of the indole (1.0 eq.) in a suitable solvent such as tetrahydrofuran (THF) or dimethylformamide (DMF), add a base like sodium hydride (NaH, 1.2 eq.) portionwise at 0 °C.

-

Allow the mixture to stir at room temperature for 30 minutes.

-

Cool the reaction mixture back to 0 °C and add p-toluenesulfonyl chloride (1.1 eq.).

-

Let the reaction proceed at room temperature until completion, as monitored by thin-layer chromatography (TLC).

-

Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization.

Electronic Effects and Stability of N-Tosylindoles

The tosyl group is strongly electron-withdrawing, which has profound electronic consequences for the indole ring system. This electronic perturbation is key to understanding the stability and reactivity of N-tosylindoles.

Acidity of the Indole N-H

Stability

The electron-withdrawing nature of the tosyl group deactivates the pyrrole ring towards electrophilic attack, thereby enhancing the overall stability of the indole nucleus under a variety of reaction conditions, including some acidic media where unprotected indoles would decompose[1].

Directing Effects of the Tosyl Group in Indole Functionalization

The tosyl group is not merely a passive protecting group; it actively directs the regioselectivity of various functionalization reactions on the indole ring.

C2-Metallation and Functionalization

One of the most significant roles of the N-tosyl group is its ability to direct deprotonation to the C2 position. The electron-withdrawing sulfonyl group acidifies the C2-proton, facilitating its abstraction by strong bases such as n-butyllithium (n-BuLi) or lithium diisopropylamide (LDA) to form a stable 2-lithioindole species. This organometallic intermediate can then be trapped with a wide range of electrophiles to introduce substituents selectively at the C2 position.

The following is a general procedure for the C2-alkylation of N-tosylindole:

-

Dissolve N-tosylindole (1.0 eq.) in anhydrous THF in a flame-dried flask under an inert atmosphere (e.g., argon or nitrogen).

-

Cool the solution to -78 °C.

-

Slowly add n-butyllithium (1.1 eq., as a solution in hexanes) dropwise.

-

Stir the mixture at -78 °C for 1 hour to ensure complete formation of the 2-lithioindole.

-

Add the desired electrophile (e.g., an alkyl halide, 1.2 eq.) dropwise at -78 °C.

-

Allow the reaction to slowly warm to room temperature and stir until completion (monitored by TLC).

-

Quench the reaction with a saturated aqueous solution of ammonium chloride.

-

Extract the product with an organic solvent, wash with brine, dry, and concentrate.

-

Purify the product by column chromatography.

Regioselectivity in Electrophilic Aromatic Substitution

While the tosyl group deactivates the pyrrole ring, electrophilic substitution on the benzene portion of the N-tosylindole is possible. The directing effect of the tosyl group, in this case, is complex and can be influenced by the reaction conditions and the nature of the electrophile. Generally, electron-withdrawing groups on a benzene ring are meta-directing[2][3]. However, in the context of the fused indole system, the overall electronic landscape determines the final regiochemical outcome. For some electrophilic additions, functionalization at the C5 and C6 positions has been observed.

N-Tosylindoles in Transition Metal-Catalyzed Cross-Coupling Reactions

Halogenated N-tosylindoles are excellent substrates for a variety of palladium- and nickel-catalyzed cross-coupling reactions, enabling the synthesis of complex, functionalized indole derivatives. The tosyl group's stability under these reaction conditions is a key advantage.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling of bromo- or iodo-N-tosylindoles with boronic acids or their esters is a powerful method for forming carbon-carbon bonds.

The following procedure is a representative example of a Suzuki-Miyaura coupling reaction[4][5]:

-

To a reaction vessel, add N-tosyl-5-bromoindole (1.0 eq.), the desired arylboronic acid (1.2-1.5 eq.), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq.) or Pd(dppf)Cl₂ (0.05 eq.), and a base such as K₂CO₃ (2.0-3.0 eq.).

-

Add a suitable solvent system, for example, a mixture of 1,2-dimethoxyethane (DME) and water.

-

Degas the mixture by bubbling with argon or nitrogen for 15-20 minutes.

-

Heat the reaction mixture to reflux (typically 80-100 °C) and stir until the starting material is consumed (monitored by TLC or GC-MS).

-

Cool the reaction to room temperature, dilute with water, and extract with an organic solvent.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the product by column chromatography.

| Catalyst | Base | Solvent | Temperature (°C) | Yield (%) | Reference |

| Pd(dppf)Cl₂ | K₂CO₃ | DME/H₂O | 80 | Good to Excellent | [5] |

| Pd(PPh₃)₄ | Cs₂CO₃ | Ethanol | 100 (Microwave) | Good to Excellent | [4] |

Heck Coupling

The Heck reaction allows for the coupling of halo-N-tosylindoles with alkenes to form substituted vinylindoles.

A general procedure for the Heck reaction is as follows[6][7]:

-

In a reaction tube, combine N-tosyl-3-bromoindole (1.0 eq.), styrene (1.2-1.5 eq.), a palladium source such as Pd(OAc)₂ (0.02-0.05 eq.), a phosphine ligand (e.g., PPh₃, 0.04-0.10 eq.), and a base (e.g., triethylamine or K₂CO₃, 2.0 eq.).

-

Add a suitable solvent, such as DMF or acetonitrile.

-

Degas the mixture and heat under an inert atmosphere to 100-140 °C until the reaction is complete.

-

Cool the mixture, dilute with water, and extract with an organic solvent.

-

Wash, dry, and concentrate the organic phase.

-

Purify the product via column chromatography.

Sonogashira Coupling

The Sonogashira coupling enables the formation of a carbon-carbon bond between a halo-N-tosylindole and a terminal alkyne.

A representative procedure for the Sonogashira coupling is as follows[8][9][10]:

-

To a Schlenk flask, add the bromo-N-tosylindole (1.0 eq.), a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 0.02-0.05 eq.), a copper(I) co-catalyst (e.g., CuI, 0.05-0.10 eq.), and a phosphine ligand (e.g., PPh₃, 0.04-0.10 eq.).

-

Evacuate and backfill the flask with an inert gas.

-

Add a degassed solvent such as triethylamine or a mixture of THF and triethylamine.

-

Add the terminal alkyne (1.2-1.5 eq.) and stir the reaction at room temperature or with gentle heating (e.g., 50-70 °C).

-

Monitor the reaction by TLC. Upon completion, filter the reaction mixture through a pad of celite.

-

Concentrate the filtrate and purify the residue by column chromatography.

| Substrate | Catalyst System | Base | Solvent | Temperature (°C) | Yield (%) | Reference |

| 6-Bromo-1-(phenylsulfonyl)-1H-indole | NiCl₂/1,10-phenanthroline | KF | DMAc | 70 | Good | [8][9] |

| Aryl Halide | Pd(PPh₃)₂Cl₂/CuI | Et₃N | THF/Et₃N | RT - 70 | Good to Excellent | [10] |

Deprotection of the N-Tosyl Group

The facile removal of the tosyl group is critical for its utility as a protecting group. A variety of methods have been developed for the deprotection of N-tosylindoles, allowing for the selection of conditions that are compatible with other functional groups in the molecule.

Common Deprotection Methods

Several reagents and conditions can be employed to cleave the N-tosyl group, including:

-

Base-mediated hydrolysis: Strong bases such as NaOH or KOH in alcoholic solvents at elevated temperatures can effect deprotection. A milder and often more effective method involves the use of cesium carbonate in a mixture of THF and methanol[1].

-

Reductive cleavage: Reagents such as magnesium in methanol or sodium amalgam can reductively cleave the N-S bond.

-

Nucleophilic displacement: Thiolates, such as sodium thiophenoxide, can also be used for deprotection.

Deprotection with Cesium Carbonate

The use of cesium carbonate in a THF/methanol solvent system is a particularly mild and efficient method for the deprotection of a wide range of N-tosylindoles[1].

A typical procedure is as follows[1]:

-

Dissolve the N-tosylindole (1.0 eq.) in a 2:1 mixture of THF and methanol.

-

Add cesium carbonate (3.0 eq.) to the solution.

-

Stir the mixture at room temperature or with gentle heating. The reaction progress can be monitored by HPLC or TLC.

-

Once the reaction is complete, evaporate the solvent under reduced pressure.

-

Add water to the residue and extract the product with an organic solvent.

-

Wash the organic layer, dry, and concentrate to afford the deprotected indole.

Quantitative Data on Deprotection

The efficiency of the cesium carbonate deprotection method is influenced by the substituents on the indole ring. Electron-withdrawing groups generally facilitate the reaction, while electron-donating groups may require harsher conditions.

| Substrate | Temperature (°C) | Time (h) | Yield (%) | Reference |

| N-Tosyl-5-bromoindole | 22 | 15 | >99 | [1] |

| N-Tosyl-5-nitroindole | 0-5 | 0.5 | 90.4 | [1] |

| N-Tosyl-5-methoxyindole | 64 (reflux) | 2.5 | >99 | [1] |

| N-Tosylindole | 64 (reflux) | 8 | >99 | [1] |

Conclusion

The tosyl group is an exceptionally valuable tool in the synthesis and functionalization of indoles. Its role extends far beyond that of a simple protecting group. By modulating the electronic properties of the indole ring, the tosyl group enhances stability, directs regioselectivity in a predictable manner, and enables a wide array of powerful synthetic transformations, including C-H activation and transition metal-catalyzed cross-coupling reactions. A thorough understanding of the influence of the tosyl group is therefore essential for researchers, scientists, and drug development professionals working with this important heterocyclic scaffold. The judicious application of N-tosyl chemistry provides a robust platform for the efficient and controlled synthesis of complex indole-containing molecules.

References

- 1. researchgate.net [researchgate.net]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. youtube.com [youtube.com]

- 4. mokslozurnalai.lmaleidykla.lt [mokslozurnalai.lmaleidykla.lt]

- 5. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Protocol for Sonogashira coupling of alkynes and aryl halides via nickel catalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Sonogashira Coupling [organic-chemistry.org]

A Strategic Guide to Unveiling the Therapeutic Targets of N-Methyl-1-tosyl-1H-indol-4-amine

For the Attention of Researchers, Scientists, and Drug Development Professionals

Abstract

N-Methyl-1-tosyl-1H-indol-4-amine is an indole derivative with a currently undefined pharmacological profile. The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs and biologically active molecules with a wide array of therapeutic applications, including anticancer, anti-inflammatory, and neurological treatments.[1][2][3][4][5] This technical guide outlines a comprehensive, systematic approach for the identification and validation of potential therapeutic targets for this compound. We present a multi-pronged strategy encompassing in silico prediction, in vitro screening against prominent target families, and detailed experimental protocols to facilitate the exploration of this compound's therapeutic potential. This document serves as a roadmap for researchers to efficiently navigate the early stages of drug discovery and target deconvolution for this and other novel indole derivatives.

Introduction: The Therapeutic Promise of the Indole Nucleus

The indole ring system is a cornerstone of medicinal chemistry, renowned for its ability to interact with a diverse range of biological targets.[4] Its structural resemblance to endogenous signaling molecules, such as serotonin and tryptophan, allows indole derivatives to modulate key physiological pathways. The pharmacological activities of indole-containing compounds are vast and include:

-

Anticancer: Disruption of microtubule dynamics, inhibition of protein kinases, and induction of apoptosis.

-

Anti-inflammatory: Modulation of inflammatory signaling cascades.

-

Neurological: Interaction with G-protein coupled receptors (GPCRs), monoamine oxidase (MAO), and other central nervous system targets.[1][3]

-

Antimicrobial: Inhibition of essential bacterial or fungal enzymes.[5]

Given the rich pharmacology of the indole class, this compound represents a promising starting point for a target identification campaign. The presence of a tosyl group at the 1-position and a methylamino group at the 4-position provides unique structural features that will dictate its target binding profile. The following sections detail a proposed workflow to systematically elucidate these targets.

A Systematic Approach to Target Identification

A robust target identification strategy should be multi-faceted, integrating computational predictions with empirical testing to build a strong, evidence-based case for a drug-target interaction.[6][7] We propose a tiered approach, beginning with broad, predictive methods and progressively narrowing the focus to specific, high-priority targets for detailed validation.

Phase 1: In Silico Prediction and Broad Profiling

The initial phase aims to generate hypotheses about the potential biological space in which this compound may act.

In Silico Target Prediction

Computational methods can provide a cost-effective and rapid first pass at identifying potential targets by comparing the compound's structure to databases of known ligands and their targets.[8][9][10]

Methodologies:

-

Ligand-Based Approaches: These methods rely on the principle that structurally similar molecules often have similar biological activities.[8] The 2D and 3D structure of this compound can be used to search for known compounds with similar pharmacophores.

-

Structure-Based Approaches (Reverse Docking): If a high-quality 3D model of the compound can be generated, it can be virtually screened against a library of protein binding sites to predict potential interactions.[8]

Data Presentation: The output of these analyses should be a ranked list of potential targets based on similarity scores or docking energies. This list will guide the selection of in vitro screening panels.

Phase 2: Broad In Vitro Screening

Based on the in silico predictions and the known pharmacology of indole derivatives, broad screening against key target families is the logical next step.

Kinase Profiling

Protein kinases are a major class of drug targets, particularly in oncology. Several indole derivatives are known kinase inhibitors. A broad kinase panel screen can quickly identify potential interactions across the human kinome.

Experimental Protocol: Kinase Binding Assay (e.g., KINOMEscan™) This competition binding assay quantitatively measures the interaction between a test compound and a panel of kinases.

-

Assay Principle: Kinases are tagged with DNA and immobilized on a solid support. The test compound is incubated with the kinases in the presence of an active-site directed ligand. The amount of ligand bound is inversely proportional to the test compound's affinity for the kinase.

-

Procedure: a. Prepare a stock solution of this compound in DMSO. b. The compound is screened at a fixed concentration (e.g., 10 µM) against a panel of over 400 kinases.[11][12] c. The binding of the active-site directed ligand is measured, and the percent of control is calculated for each kinase.

-

Data Analysis: Results are typically reported as percent of control, where a lower percentage indicates stronger binding. A common threshold for a "hit" is >90% inhibition.

Data Presentation:

| Kinase Target | Percent of Control (%) at 10 µM |

| Kinase A | 95 |

| Kinase B | 50 |

| Kinase C | 8 |

| ... | ... |

GPCR Profiling

Given the structural similarity of the indole nucleus to neurotransmitters like serotonin, GPCRs are a high-priority target class.[13]

Experimental Protocol: GPCR Radioligand Binding Assay Panel This method assesses the ability of a test compound to displace a known radiolabeled ligand from a panel of GPCRs.

-

Assay Principle: Cell membranes expressing the target GPCR are incubated with a specific radioligand and the test compound. The amount of bound radioactivity is measured to determine the extent of displacement by the test compound.

-

Procedure: a. Prepare a stock solution of this compound in DMSO. b. The compound is screened at a fixed concentration (e.g., 10 µM) against a panel of GPCRs.[14] c. Membranes, radioligand, and the test compound are incubated to reach equilibrium. d. The reaction is terminated by rapid filtration, and the bound radioactivity on the filter is quantified by scintillation counting.

-

Data Analysis: Results are expressed as percent inhibition of radioligand binding.

Data Presentation:

| GPCR Target | Percent Inhibition at 10 µM |

| 5-HT2A | 85 |

| Dopamine D2 | 15 |

| Adrenergic α1 | 5 |

| ... | ... |

Phase 3: Hit Validation and Mechanism of Action

Hits identified in the broad screening phase must be validated through a series of more focused assays to confirm the interaction and elucidate the mechanism of action.

Dose-Response and Affinity Determination

For each validated hit, the potency of the interaction should be quantified by determining the IC50 (for inhibition) or EC50 (for activation) and the binding affinity (Kd or Ki).

Experimental Protocol: Serotonin 5-HT2A Receptor Binding Assay (Ki Determination)

-

Assay Principle: A competition binding experiment is performed with varying concentrations of the test compound against a fixed concentration of a radioligand (e.g., [3H]ketanserin).[15]

-

Procedure: a. Prepare serial dilutions of this compound. b. Incubate rat frontal cortex membranes (a source of 5-HT2A receptors) with a fixed concentration of [3H]ketanserin and the range of test compound concentrations.[15] c. Separate bound and free radioligand by rapid filtration. d. Quantify bound radioactivity.

-

Data Analysis: The data are fitted to a sigmoidal dose-response curve to determine the IC50. The Ki is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[15]

Data Presentation:

| Target | Assay Type | Radioligand | IC50 (nM) | Ki (nM) |

| 5-HT2A | Competition Binding | [3H]ketanserin | 150 | 75 |

Functional Assays

Functional assays are crucial to determine whether the compound acts as an agonist, antagonist, or allosteric modulator.

Experimental Protocol: 5-HT2A Calcium Mobilization Assay

-

Assay Principle: The 5-HT2A receptor is a Gq-coupled GPCR, and its activation leads to an increase in intracellular calcium. This change can be measured using a calcium-sensitive fluorescent dye.[16]

-

Procedure: a. Plate cells stably expressing the human 5-HT2A receptor. b. Load the cells with a calcium-sensitive dye (e.g., Fluo-4 AM). c. To test for agonist activity, add varying concentrations of this compound and measure the fluorescence signal. d. To test for antagonist activity, pre-incubate the cells with varying concentrations of the test compound before adding a known agonist (e.g., serotonin) at its EC50 concentration.

-

Data Analysis: Plot the change in fluorescence against the compound concentration to determine the EC50 (for agonists) or IC50 (for antagonists).

Potential Target Classes and Associated Assays

Based on the indole scaffold, several high-priority target classes should be considered.

| Potential Target Class | Rationale for Indole Derivatives | Key Experimental Assays |

| Protein Kinases | Common scaffold in FDA-approved kinase inhibitors. | Kinase Binding Assays (e.g., KINOMEscan), Kinase Activity Assays (e.g., ADP-Glo).[17][18] |

| GPCRs | Structural mimics of serotonin and other biogenic amines. | Radioligand Binding Assays, Second Messenger Assays (cAMP, IP1, Calcium Flux).[13][19][20] |

| Tubulin | Indole derivatives can bind to the colchicine site and inhibit polymerization. | In vitro Tubulin Polymerization Assay (light scattering or fluorescence-based).[21][22][23][24] |

| Monoamine Oxidase (MAO) | Indole is a substrate/inhibitor for MAO enzymes. | MAO-A/B Inhibitor Screening Kits (fluorometric or luminometric detection of H2O2).[25][26][27][28] |

Detailed Protocol: In Vitro Tubulin Polymerization Assay

-

Assay Principle: The polymerization of tubulin into microtubules causes an increase in light scattering, which can be measured spectrophotometrically at 340 nm.[24]

-

Reagents:

-

Tubulin protein (>99% pure)

-

GTP solution

-

Polymerization buffer (e.g., 80 mM PIPES, 2 mM MgCl2, 0.5 mM EGTA, pH 6.9)

-

Test compound (this compound) and controls (e.g., paclitaxel as a polymerization promoter, colchicine as an inhibitor)

-

-

Procedure: a. Pre-warm a 96-well plate and a spectrophotometer to 37°C. b. On ice, prepare the reaction mixture containing tubulin, GTP, and polymerization buffer. c. Add the test compound or control vehicle to the appropriate wells of the pre-warmed plate. d. Initiate the polymerization reaction by adding the tubulin mixture to the wells. e. Immediately begin monitoring the absorbance at 340 nm every minute for 60 minutes.[24]

-

Data Analysis: Plot absorbance versus time. Inhibition of polymerization will result in a lower rate and extent of absorbance increase compared to the vehicle control.

Detailed Protocol: MAO-B Inhibitor Screening Assay

-

Assay Principle: MAO-B catalyzes the oxidation of a substrate (e.g., tyramine), producing H2O2. The H2O2 is then detected using a fluorometric probe.[25][27]

-

Reagents:

-

Recombinant human MAO-B enzyme

-

MAO-B substrate

-

Fluorometric probe (e.g., Amplex Red) and horseradish peroxidase

-

Assay buffer

-

Test compound and control inhibitor (e.g., selegiline)

-

-

Procedure: a. Add the test compound or control to the wells of a black 96-well plate. b. Add the MAO-B enzyme and incubate for a short period (e.g., 10 minutes) at 37°C to allow for inhibitor binding.[27] c. Initiate the reaction by adding the substrate and the detection reagent mixture. d. Measure the fluorescence kinetically over 30-60 minutes at the appropriate excitation/emission wavelengths (e.g., 535/587 nm).[26]

-

Data Analysis: Calculate the rate of the reaction (slope of the linear portion of the fluorescence vs. time plot). Determine the percent inhibition relative to the vehicle control.

Conclusion and Future Directions

This guide provides a comprehensive framework for the systematic identification of therapeutic targets for this compound. By combining in silico predictions with broad in vitro screening and subsequent hit validation, researchers can efficiently navigate the complexities of target deconvolution. The indole nucleus holds immense therapeutic promise, and a thorough investigation of this novel derivative may uncover new mechanisms of action and lead to the development of innovative therapies. Upon successful identification and validation of a primary target, future efforts should focus on structure-activity relationship (SAR) studies to optimize potency and selectivity, as well as in vivo studies to establish a pharmacokinetic/pharmacodynamic relationship and assess therapeutic efficacy in relevant disease models.

References

- 1. pcbiochemres.com [pcbiochemres.com]

- 2. jpsr.pharmainfo.in [jpsr.pharmainfo.in]

- 3. ajchem-b.com [ajchem-b.com]

- 4. Medicinal chemistry of indole derivatives: Current to future therapeutic prospectives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. derpharmachemica.com [derpharmachemica.com]

- 6. Target identification and mechanism of action in chemical biology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Combining experimental strategies for successful target deconvolution - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Computational/in silico methods in drug target and lead prediction - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. In Silico Target Prediction - Creative Biolabs [creative-biolabs.com]

- 11. drugtargetreview.com [drugtargetreview.com]

- 12. eurofinsdiscovery.com [eurofinsdiscovery.com]

- 13. GPCR Screening & Profiling Services - Creative Biogene [creative-biogene.com]

- 14. eurofinsdiscovery.com [eurofinsdiscovery.com]

- 15. Development of a 5-hydroxytryptamine(2A) receptor binding assay for high throughput screening using 96-well microfilter plates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. innoprot.com [innoprot.com]

- 17. kinaselogistics.com [kinaselogistics.com]

- 18. Screening and Profiling Kinase Inhibitors with a Luminescent ADP Detection Platform [promega.com]

- 19. eurofinsdiscovery.com [eurofinsdiscovery.com]

- 20. reactionbiology.com [reactionbiology.com]

- 21. In vitro tubulin polymerization assay [bio-protocol.org]

- 22. pubcompare.ai [pubcompare.ai]

- 23. sigmaaldrich.com [sigmaaldrich.com]

- 24. cytoskeleton.com [cytoskeleton.com]

- 25. assaygenie.com [assaygenie.com]

- 26. abcam.cn [abcam.cn]

- 27. sigmaaldrich.com [sigmaaldrich.com]

- 28. Monoamine Oxidase Inhibition | Evotec [evotec.com]

N-Methyl-1-tosyl-1H-indol-4-amine: A Comprehensive Technical Guide for a Versatile Chemical Building Block

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Methyl-1-tosyl-1H-indol-4-amine is a specialized heterocyclic building block with significant potential in synthetic organic chemistry, particularly in the realm of drug discovery and materials science. Its unique structure, featuring a tosyl-protected indole core and a nucleophilic secondary amine at the 4-position, offers a versatile scaffold for the construction of complex molecular architectures. The tosyl group serves as a robust protecting group for the indole nitrogen, enhancing stability and allowing for selective functionalization at other positions. Concurrently, the N-methylamino group provides a reactive handle for a variety of chemical transformations, making this compound an attractive starting material for the synthesis of novel pharmaceutical intermediates and functional molecules.

This technical guide provides a comprehensive overview of this compound, including a proposed synthetic pathway, detailed experimental protocols, and an exploration of its potential applications as a chemical building block. Due to the limited availability of direct literature on this specific compound, the information presented herein is based on established synthetic methodologies for analogous structures.

Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C₁₆H₁₆N₂O₂S | Calculated |

| Molecular Weight | 300.38 g/mol | Calculated |

| CAS Number | 100557-17-3 | [1] |

| Appearance | Likely a solid | Inferred |

| Solubility | Expected to be soluble in common organic solvents like DCM, THF, and DMF. | Inferred |

Proposed Synthetic Pathway

A plausible and efficient multi-step synthesis of this compound can be conceptualized starting from the readily available 4-nitroindole. The proposed pathway involves three key transformations: N-tosylation, reduction of the nitro group, and subsequent N-methylation.

Caption: Proposed three-step synthesis of this compound.

Experimental Protocols

The following are detailed, hypothetical experimental protocols for the synthesis of this compound based on established chemical literature for similar transformations.

Step 1: Synthesis of 1-Tosyl-4-nitro-1H-indole

This step involves the protection of the indole nitrogen with a tosyl group.

Reaction Scheme:

4-Nitroindole + TsCl → 1-Tosyl-4-nitro-1H-indole

Procedure:

-

To a stirred solution of 4-nitroindole (1.0 eq) in anhydrous tetrahydrofuran (THF) at 0 °C, add sodium hydride (1.2 eq, 60% dispersion in mineral oil) portion-wise.

-

Allow the mixture to stir at 0 °C for 30 minutes.

-

Add a solution of p-toluenesulfonyl chloride (TsCl, 1.1 eq) in anhydrous THF dropwise.

-

The reaction mixture is then allowed to warm to room temperature and stirred for 12-16 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford 1-Tosyl-4-nitro-1H-indole.

Step 2: Synthesis of 1-Tosyl-1H-indol-4-amine

The nitro group is reduced to a primary amine in this step.

Reaction Scheme:

1-Tosyl-4-nitro-1H-indole → 1-Tosyl-1H-indol-4-amine

Procedure:

-

To a suspension of 1-Tosyl-4-nitro-1H-indole (1.0 eq) in a mixture of ethanol and water, add ammonium chloride (4.0 eq) and iron powder (5.0 eq).

-

Heat the reaction mixture to reflux (approximately 80-90 °C) and stir vigorously for 2-4 hours.

-

Monitor the reaction by TLC until the starting material is consumed.

-

After completion, cool the reaction mixture to room temperature and filter through a pad of Celite.

-

Wash the Celite pad with ethanol.

-

Concentrate the filtrate under reduced pressure to remove the ethanol.

-

Extract the remaining aqueous solution with ethyl acetate (3 x 50 mL).

-